5-Phosphonooxy-L-lysine

CAS No.:

Cat. No.: VC1948026

Molecular Formula: C6H15N2O6P

Molecular Weight: 242.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15N2O6P |

|---|---|

| Molecular Weight | 242.17 g/mol |

| IUPAC Name | (2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |

| Standard InChI | InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |

| Standard InChI Key | WLPXLNNUXMDSPG-UHNVWZDZSA-N |

| Isomeric SMILES | C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O |

| Canonical SMILES | C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |

Introduction

Chemical Structure and Properties

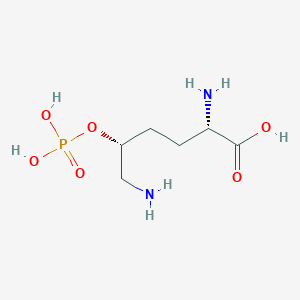

5-Phosphonooxy-L-lysine is an O-phosphoamino acid derived from L-lysine, specifically the 5-phosphonooxy derivative of L-lysine with erythro-stereochemistry. It is characterized by a phosphate group attached to the hydroxyl group at the fifth carbon position of the lysine backbone.

Chemical Identifiers and Names

The compound has several synonyms that reflect its structural characteristics:

-

(5R)-5-phosphonooxy-L-lysine

-

erythro-5-phosphonooxy-L-lysine

-

O-Phosphohydroxy-L-lysine

Physical and Chemical Properties

The key physical and chemical properties of 5-Phosphonooxy-L-lysine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C6H15N2O6P |

| Molecular Weight | 242.17 g/mol |

| IUPAC Name | (2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |

| Standard InChI | InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |

| Standard InChIKey | WLPXLNNUXMDSPG-UHNVWZDZSA-N |

| Isomeric SMILES | C(CC@@HN)C@HOP(=O)(O)O |

Structural Characteristics

The compound contains:

-

An α-amino group

-

An α-carboxylic acid group

-

A side chain with a phosphate group attached at the 5-position

Biochemical Synthesis and Metabolism

5-Phosphonooxy-L-lysine is an intermediate in the metabolic pathway for the degradation of 5-hydroxy-L-lysine, which is a post-translational modification of lysine commonly found in collagen.

Biosynthetic Pathway

The biosynthesis of 5-Phosphonooxy-L-lysine involves the following steps:

-

Hydroxylation of lysine residues in proteins (particularly collagen) by lysyl hydroxylase enzymes (procollagen-lysine,2-oxoglutarate 5-dioxygenase or PLOD1, PLOD2, and PLOD3)

-

Proteolytic degradation of collagen, releasing free 5-hydroxy-L-lysine

-

Phosphorylation of 5-hydroxy-L-lysine by a GTP-dependent kinase called hydroxylysine kinase (AGPHD1)

The reaction for the final step is:

Guanosine triphosphate + 5-Hydroxylysine → Guanosine diphosphate + 5-phosphonooxy-L-lysine

Metabolic Fate

5-Phosphonooxy-L-lysine is metabolized by 5-phosphonooxy-L-lysine phospho-lyase (AGXT2L2/PHYKPL), which catalyzes the breakdown of this compound into:

-

(S)-2-amino-6-oxohexanoate (also known as 2-aminoadipate semialdehyde)

-

Ammonia (NH3)

The chemical reaction is:

(5R)-5-phosphonooxy-L-lysine + H2O → (S)-2-amino-6-oxohexanoate + NH3 + phosphate

Enzymes Involved in 5-Phosphonooxy-L-lysine Metabolism

Two key enzymes are directly involved in the metabolism of 5-Phosphonooxy-L-lysine:

Hydroxylysine Kinase (AGPHD1)

AGPHD1 (gene name) is the enzyme responsible for the phosphorylation of 5-hydroxy-L-lysine to form 5-phosphonooxy-L-lysine. Key characteristics include:

5-Phosphonooxy-L-lysine Phospho-lyase (AGXT2L2/PHYKPL)

This enzyme (EC 4.2.3.134) catalyzes the breakdown of 5-phosphonooxy-L-lysine. Important features include:

-

Also known as 5-phosphohydroxy-L-lysine ammoniophospholyase

-

Gene name: PHYKPL

-

UniProtKB Entry: Q8IUZ5

-

Number of residues: 450

-

Molecular Weight: 49,710.245 Da

-

Theoretical pI: 6.76

-

Cellular location: Mitochondrion

The enzyme functions as a carbon-oxygen lyase, specifically in the phosphate-acting category (EC 4.2.3), and is involved in the amino acid degradation pathway .

Molecular Identification and Research History

The molecular identification of the enzymes involved in 5-phosphonooxy-L-lysine metabolism was a significant scientific contribution to understanding lysine degradation pathways.

Discovery and Identification

Researchers Veiga-da-Cunha, Hadi, Balligand, Stroobant, and Van Schaftingen made important contributions to identifying the enzymes involved in this pathway. Their work revealed that:

-

AGPHD1 is the 5-hydroxylysine kinase

-

AGXT2L2 is the 5-phosphohydroxy-L-lysine phospho-lyase

-

AGXT2L1 (a related enzyme) functions as O-phosphoethanolamine phospho-lyase, which catalyzes a similar reaction but on phosphoethanolamine

Their research approach involved:

-

Comparative genomics with bacterial homologs

-

Recombinant protein production and purification

-

Enzymatic assays including radiochemical assays using [32P]-labeled substrates

Biochemical Characterization

The biochemical characterization of the enzymes revealed:

-

AGPHD1 catalyzes the GTP-dependent phosphorylation of 5-hydroxy-L-lysine

-

AGXT2L2 converts the phosphorylation product to ammonia, inorganic phosphate, and 2-aminoadipate semialdehyde

-

Both enzymes are likely involved in the etiology of metabolic disorders such as 5-hydroxylysinuria and 5-phosphohydroxylysinuria

Biological Significance and Clinical Implications

Role in Collagen Metabolism

5-Phosphonooxy-L-lysine is directly linked to collagen metabolism:

-

Derived from the breakdown of 5-hydroxylysine, which is a post-translational modification in collagen

-

5-Hydroxylysine contributes to collagen's unusual toughness and resiliency through glycosylation

-

Free forms of 5-hydroxylysine arise through proteolytic degradation of collagen

Clinical Relevance

The metabolism of 5-phosphonooxy-L-lysine has clinical implications:

-

Defects in AGPHD1 and AGXT2L2 are likely the mutated enzymes in rare metabolic disorders such as 5-hydroxylysinuria and 5-phosphohydroxylysinuria

-

Urinary excretion of 5-hydroxylysine and its derivatives can be used as an index of collagen degradation

-

Elevated levels may indicate more rapid or extensive collagen degradation, as seen in:

Research Applications

5-Phosphonooxy-L-lysine has been studied in various research contexts:

-

Used in metabolomics studies as a biomarker for metabolic disorders

-

Featured in research on liver fibrosis models where its levels can be affected by disease states

-

Studied in the context of rumen microorganism metabolism

Analytical Methods and Detection

Various methods are employed for the detection and analysis of 5-phosphonooxy-L-lysine in biological samples:

Radiochemical Assay

For research purposes, a radiochemical assay can measure the production of [32P]Pi from [32P]5-phosphonooxy-L-lysine:

-

Reaction mixture typically contains recombinant human AGXT2L2, PLP, and radioactively labeled substrate

-

After incubation, [32P]Pi is isolated as a phosphomolybdic complex

Separation Techniques

Separation of 5-phosphonooxy-L-lysine from related compounds can be achieved through:

-

Chromatographic techniques to separate 5-phosphonooxy-L-lysine from inorganic phosphate

Relationship to Nutritional Biochemistry

Lysine Metabolism and Nutrition

As a derivative of lysine, 5-phosphonooxy-L-lysine's metabolism is indirectly related to lysine nutrition:

-

Lysine is an essential amino acid that must be obtained through diet

-

Lysine plays critical roles in protein synthesis, collagen formation, and carnitine production

-

Dietary lysine availability affects signaling pathways including Target of Rapamycin (TOR) and Amino Acid Response (AAR) pathways

Recent research has shown that dietary lysine regulates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume